molecular formula C15H15NO2S B11804471 Methyl 6-(benzylthio)-4-methylnicotinate

Methyl 6-(benzylthio)-4-methylnicotinate

Cat. No.: B11804471
M. Wt: 273.4 g/mol
InChI Key: VRBYHSJKIVWLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl6-(benzylthio)-4-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzylthio group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(benzylthio)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzylthiol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of Methyl6-(benzylthio)-4-methylnicotinate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(benzylthio)-4-methylnicotinate undergoes various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl6-(benzylthio)-4-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl6-(benzylthio)-4-methylnicotinate involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nicotinate moiety can interact with nicotinic receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl6-(benzylthio)-2-methylnicotinate
  • Methyl6-(benzylthio)-3-methylnicotinate
  • Methyl6-(benzylthio)-5-methylnicotinate

Uniqueness

Methyl6-(benzylthio)-4-methylnicotinate is unique due to the specific position of the benzylthio group on the nicotinate ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

methyl 6-benzylsulfanyl-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2S/c1-11-8-14(16-9-13(11)15(17)18-2)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

VRBYHSJKIVWLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)SCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.